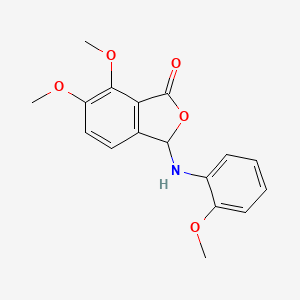
6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,7-Dimethoxy-3-((2-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H17NO5 with a molecular weight of 315.325 g/mol. The compound exhibits a purity level typically around 95% and is synthesized through various chemical pathways that enhance its biological efficacy .
Pharmacological Activities
Research has highlighted several key pharmacological activities associated with this compound:
Antioxidant Activity
Studies indicate that derivatives of isobenzofuran compounds exhibit potent antioxidant properties. For example, certain derivatives have shown significant inhibition of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency .
Antiplatelet Activity
Recent findings suggest that this compound may possess antiplatelet properties. In vitro studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for thromboxane A2 production—a key mediator in platelet activation .
Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest, thereby inhibiting tumor growth. For instance, in vitro assays have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators, thus exerting an anti-inflammatory effect.
- Induction of Apoptosis : Studies suggest that the compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity | Measurement Method | IC50 Value | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 14.38 μg/mL | |
| Antiplatelet | Aggregation Assay | 70 µM (AA-induced) | |
| Cytotoxicity (Cancer Cells) | MTT Assay | Varies by cell line |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy not only enhanced cytotoxic effects but also reduced side effects commonly associated with chemotherapy .
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(2-methoxyanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-12-7-5-4-6-11(12)18-16-10-8-9-13(21-2)15(22-3)14(10)17(19)23-16/h4-9,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOKKZCXBMAZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














